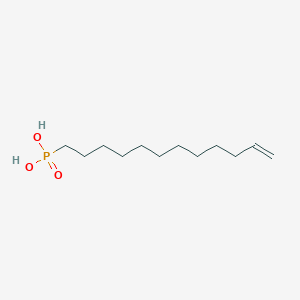![molecular formula C10H13NO4 B14253680 [3-(1H-Pyrrol-1-yl)propyl]propanedioic acid CAS No. 394656-73-6](/img/structure/B14253680.png)
[3-(1H-Pyrrol-1-yl)propyl]propanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(1H-Pyrrol-1-yl)propyl]propanedioic acid: is an organic compound that features a pyrrole ring attached to a propyl chain, which is further connected to a propanedioic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the use of 2,5-dimethoxytetrahydrofuran and amines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions . Another approach includes the use of N-substituted pyrroles, which can be synthesized via the Paal-Knorr condensation reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as minimizing waste and using environmentally friendly solvents, can be employed to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: [3-(1H-Pyrrol-1-yl)propyl]propanedioic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrolinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyrrole ring to pyrrolidines.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring or propyl chain are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Pyrrolinones and other oxidized derivatives.
Reduction: Pyrrolidines.
Substitution: N-substituted pyrroles and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [3-(1H-Pyrrol-1-yl)propyl]propanedioic acid is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of various functionalized pyrroles and related compounds .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development and therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural features make it valuable for the synthesis of polymers, resins, and other advanced materials .
Wirkmechanismus
The mechanism of action of [3-(1H-Pyrrol-1-yl)propyl]propanedioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Pyrrolone Derivatives: These compounds share the pyrrole ring structure and exhibit similar reactivity and applications.
Pyrrolidinone Derivatives: These compounds are structurally related and have comparable biological activities.
Pyrazole Derivatives: These compounds also contain a nitrogen-containing heterocycle and are used in similar research and industrial applications.
Uniqueness: [3-(1H-Pyrrol-1-yl)propyl]propanedioic acid is unique due to its specific combination of a pyrrole ring with a propyl chain and a propanedioic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for a wide range of applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
394656-73-6 |
|---|---|
Molekularformel |
C10H13NO4 |
Molekulargewicht |
211.21 g/mol |
IUPAC-Name |
2-(3-pyrrol-1-ylpropyl)propanedioic acid |
InChI |
InChI=1S/C10H13NO4/c12-9(13)8(10(14)15)4-3-7-11-5-1-2-6-11/h1-2,5-6,8H,3-4,7H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
VCQSFLUAINKBQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=C1)CCCC(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thiourea, N-(4-methyl-2-thiazolyl)-N'-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B14253607.png)
![Dimethyl[3-(perylen-3-YL)propyl]silyl](/img/structure/B14253612.png)

![10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol](/img/structure/B14253628.png)
![1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene](/img/structure/B14253634.png)
![(3R)-2-benzyl-3-(2,3-dihydro-1-benzofuran-5-yl)-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one](/img/structure/B14253635.png)
![N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide](/img/structure/B14253638.png)

![(1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane](/img/structure/B14253647.png)

![N-[3,5-Bis(chloromethyl)phenyl]acetamide](/img/structure/B14253658.png)



